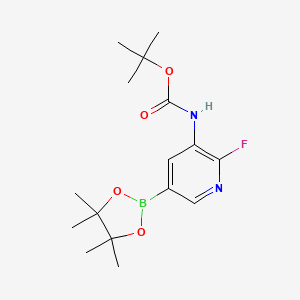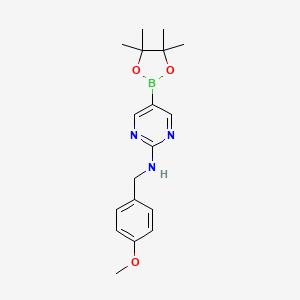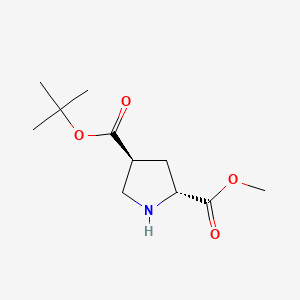
1-(3-Pyrrolidinyl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyrrolidinyl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H20Cl2N2 . It belongs to the class of piperidine derivatives .
Molecular Structure Analysis
The molecular weight of 1-(3-Pyrrolidinyl)piperidine dihydrochloride is 227.17 . The SMILES string representation of its structure is Cl.Cl.C1CCN(CC1)C2CCNC2 .Physical And Chemical Properties Analysis
1-(3-Pyrrolidinyl)piperidine dihydrochloride is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Versatility of Pyrrolidine Scaffold
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for the development of compounds aimed at treating human diseases. The saturated scaffold of pyrrolidine, attributable to its sp^3-hybridization, stereochemical contribution, and non-planar ring structure offering enhanced three-dimensional coverage, is pivotal in drug discovery. This versatility allows for efficient exploration of the pharmacophore space, leading to bioactive molecules with target selectivity. The structure-activity relationship (SAR) of compounds featuring the pyrrolidine ring, including derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, demonstrates the influence of steric factors on biological activity. Different synthetic strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, have been explored, highlighting the significance of stereoisomers and substituent orientation in binding to enantioselective proteins (Li Petri et al., 2021).
DPP IV Inhibitors and Diabetes Treatment
Pyrrolidine and its analogs, including piperidine derivatives, play a crucial role as DPP IV inhibitors, a validated target for type 2 diabetes mellitus (T2DM) treatment. By inhibiting DPP IV, these compounds prevent the degradation of incretin molecules such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for insulin secretion. The search for new DPP IV inhibitors is driven by the need for molecules that selectively inhibit GLP-1 and GIP degradation without affecting other substrates or protein interactions, highlighting the therapeutic potential of pyrrolidine and piperidine derivatives in diabetes management (Mendieta et al., 2011).
Chemical Synthesis and Biological Applications
The application of tert-butanesulfinamide in synthesizing N-heterocycles, including piperidines and pyrrolidines, underscores the method's utility in producing structurally diverse compounds that are relevant to natural products and therapeutics. This review highlights the broad applicability and efficiency of tert-butanesulfinamide-mediated asymmetric synthesis in creating biologically active N-heterocycles, demonstrating the continued importance of pyrrolidine and piperidine scaffolds in drug discovery (Philip et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-pyrrolidin-3-ylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYVOIPMPHKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinyl)piperidine dihydrochloride | |
CAS RN |
184970-32-9 |
Source


|
| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)


![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)



![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
